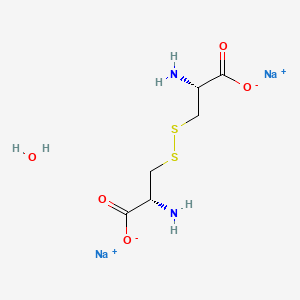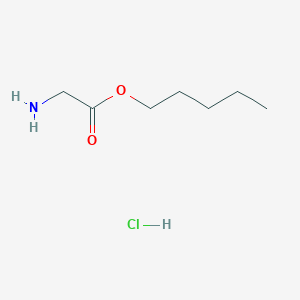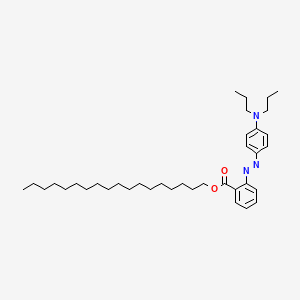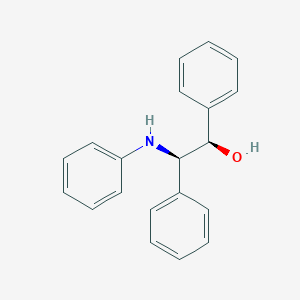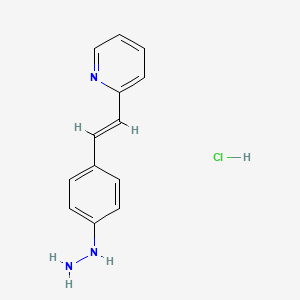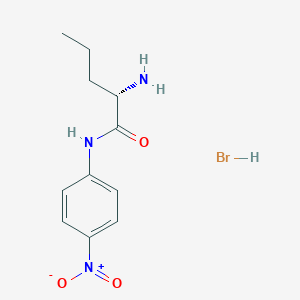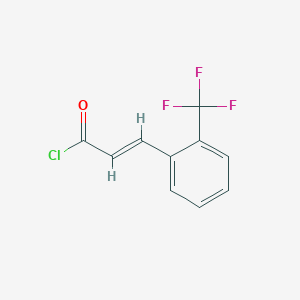
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
Übersicht
Beschreibung
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride is a useful research compound. Its molecular formula is C10H6ClF3O and its molecular weight is 234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridinone Derivatives
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride has been used in the synthesis of pyridinone derivatives. For instance, Ali and Winzenberg (2005) reported its use in the preparation of 1-[(3-trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-pyridinones. These compounds were obtained by reacting N-[(3-trifluoromethyl)phenyl]-substituted enaminones with acryloyl chloride derivatives (Ali & Winzenberg, 2005).
Antioxidant Application in Rubber Compounds
In the field of polymer chemistry, this compound has been used to prepare acrylamides which act as antioxidants for rubber compounds. Lawandy et al. (1996) demonstrated that the reaction of acryloyl chloride with various amines resulted in acrylamides that significantly enhanced the mechanical and swelling properties of NBR rubber mixes (Lawandy, Younan, & Shehata, 1996).
Development of Functionalized Polymers
Buruianǎ, Buruiană, and Hahui (2007) explored the use of this compound in synthesizing poly(N-acryloyl chloride) derivatives. These derivatives were functionalized with amino acid, carboxyl groups, and pyrene, offering potential applications in fluorescence-based sensing technologies (Buruianǎ, Buruiană, & Hahui, 2007).
Synthesis of Acid Chlorides
Movsisyan et al. (2016) developed a continuous-flow methodology for the synthesis of acryloyl chloride, highlighting its importance in the acrylate and polymer industry. This method provided a safe, selective, and high-yielding approach to producing acryloyl chloride, which is key for various industrial applications (Movsisyan, Heugebaert, Dams, & Stevens, 2016).
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that compounds with a trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the formation of electron donor–acceptor (EDA) complexes, which can undergo an intramolecular single electron transfer (SET) reaction .
Biochemical Pathways
The trifluoromethylation process can affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Result of Action
The trifluoromethylation process can lead to significant changes at the molecular level .
Eigenschaften
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNWJYACGEZQJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


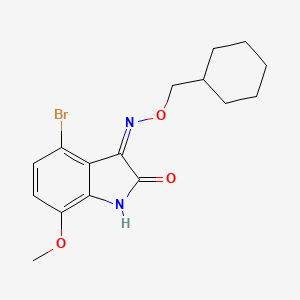
![3-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde O-(2,2,2-trifluoro-ethyl)-oxime](/img/structure/B3182737.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)





